(R)-N-(1-phenylethyl)acetamide
Overview
Description
(R)-N-acetyl-1-phenylethylamine is an N-(1-phenylethyl)acetamide that has R configuration. It derives from a (1R)-1-phenylethanamine. It is an enantiomer of a (S)-N-acetyl-1-phenylethylamine.
Scientific Research Applications
1. Conformational Analysis and Stereochemistry
(R)-N-(1-phenylethyl)acetamide has been studied for its conformational dynamics and stereochemistry. For instance, Langgård and Sandström (1996) conducted a detailed analysis of the static and dynamic stereochemistry of this compound's diastereoisomers using NMR spectroscopy and theoretical methods like MM2 and AM1. This research contributes to understanding the molecular structure and behavior of such compounds (Langgård & Sandström, 1996).
2. Applications in Cancer, Inflammation, and Pain Relief
Research has identified potential anticancer, anti-inflammatory, and analgesic properties of this compound derivatives. Rani, Pal, Hegde, and Hashim (2014) synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and assessed their anticancer activity against specific cancer cell lines, as well as their anti-inflammatory and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).
3. Growth and Characterization of Organic Nonlinear Optical Crystals
This compound has been used in the growth and characterization of new organic nonlinear optical crystals. Studies by Hemaraju et al. (2014, 2015) focused on crystal growth, structural characterization, and the evaluation of their optical properties, demonstrating the material's utility in the field of optics and photonics (Hemaraju et al., 2014), (Hemaraju & Prakash, 2015).
4. Synthesis of Novel Compounds and Electrophysical Properties
Studies have been conducted on synthesizing novel compounds involving this compound and investigating their electrophysical properties. Torosyan et al. (2017) researched the synthesis of a conjugate of (R)-2,2-dichloro-N-(1-phenylethyl)acetamide with fullerene C60, analyzing its electrochemical and physical properties (Torosyan et al., 2017).
5. Photocyclization Studies
The compound has been analyzed for its potential in photocyclization processes. Bąkowicz and Turowska-Tyrk (2009) determined the crystal structures of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide to understand why Yang photocyclization doesn't occur in their respective crystals (Bąkowicz & Turowska-Tyrk, 2009).
6. Synthesis and Pharmacological Assessment
The synthesis and pharmacological assessment of novel acetamide derivatives, including those related to this compound, have been a subject of interest. Rani, Pal, Hegde, and Hashim (2016) synthesized new acetamide derivatives and evaluated them for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing the versatility of this compound in pharmaceutical research (Rani, Pal, Hegde, & Hashim, 2016).
Mechanism of Action
Target of Action
It is known that the compound is used for the resolution of racemates in synthesis . This suggests that it may interact with a variety of molecular targets depending on the specific context of the chemical reaction.
Mode of Action
It is known to be involved in the resolution of racemates, indicating that it may interact with its targets to facilitate the separation of enantiomers
Biochemical Pathways
It’s worth noting that the compound is a higher-energy tautomer of acetamide . Tautomers are isomers that can quickly convert from one form to another, indicating that ®-N-(1-phenylethyl)acetamide could potentially influence a variety of biochemical pathways through its tautomeric transformations.
Result of Action
As a higher-energy tautomer of acetamide, it is likely to be involved in a variety of chemical reactions, potentially leading to diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of ®-N-(1-phenylethyl)acetamide are likely to be influenced by a variety of environmental factors. These could include the specific conditions of the chemical reaction in which it is used, such as temperature, pH, and the presence of other reactants .
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352838 | |
Record name | N-[(1R)-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36283-44-0 | |
Record name | N-[(1R)-1-phenylethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using immobilized lipase for the synthesis of (R)-N-(1-phenylethyl)acetamide?
A1: Immobilized lipase offers several advantages over traditional chemical synthesis methods for producing this compound. [, ]
- Enhanced Enantioselectivity: Lipases exhibit high enantioselectivity, meaning they can selectively catalyze the formation of a specific enantiomer (in this case, the (R)-enantiomer). This is crucial for obtaining a product with high purity and desired biological activity. [, ]
- Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH), minimizing the formation of unwanted byproducts and reducing energy consumption compared to harsher chemical synthesis methods. []
- Catalyst Reusability: Immobilizing the lipase on a solid support allows for easy separation from the reaction mixture and enables its reuse, improving process efficiency and reducing costs. [, ]
Q2: How does the choice of support material impact the catalytic activity of immobilized lipase in the synthesis of this compound?
A2: The support material plays a crucial role in immobilizing lipase while preserving its activity and enantioselectivity. [, ] The research highlights the use of magnetic chitosan microspheres (Fe3O4-CTS) as a support material. [, ]
- Biocompatibility: Chitosan is a biocompatible and biodegradable polymer, making it suitable for enzyme immobilization. []
- Magnetic Properties: The incorporation of magnetic Fe3O4 nanoparticles facilitates easy separation and recovery of the immobilized lipase using an external magnet. []
- Surface Functionalization: Chitosan can be easily functionalized to introduce specific groups that enhance lipase immobilization and improve its stability and activity. []
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